molecular formula C18H19ClN6O2S B6542660 1-(3-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1040641-71-1

1-(3-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No. B6542660
CAS RN: 1040641-71-1
M. Wt: 418.9 g/mol
InChI Key: PMPGLTPWCILOSN-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that likely belongs to the class of compounds known as 1,2,4-triazoles . These are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure . In this case, the compound contains a triazole ring (a five-membered aromatic azole chain with two carbon and three nitrogen atoms) fused with a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound, as with other 1,2,4-triazoles, is likely characterized by the presence of a triazole ring fused with a pyridazine ring . The exact three-dimensional structure would depend on the specific substituents attached to these rings .

Future Directions

Given the diverse pharmacological activities of 1,2,4-triazole derivatives, there is significant interest in the development of new compounds in this class for the treatment of various diseases . Future research may focus on optimizing the structure of these compounds to enhance their activity and selectivity, as well as investigating their mechanism of action in more detail .

properties

IUPAC Name

6-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c19-14-2-1-3-15(12-14)28(26,27)24-10-8-23(9-11-24)17-7-6-16-20-21-18(13-4-5-13)25(16)22-17/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPGLTPWCILOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

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